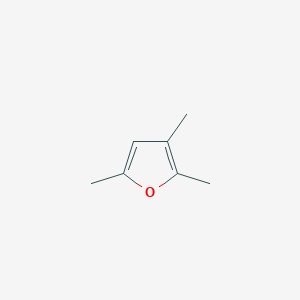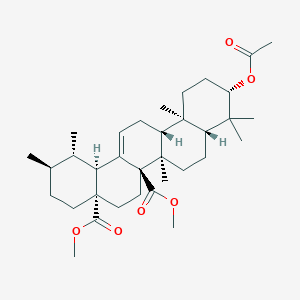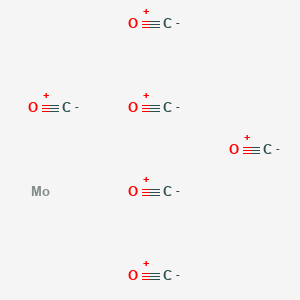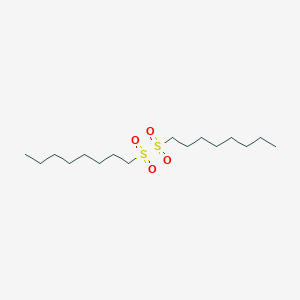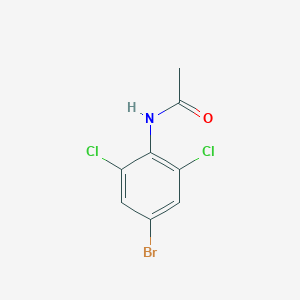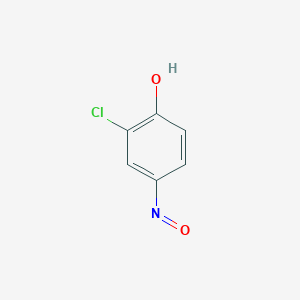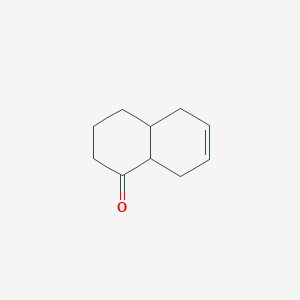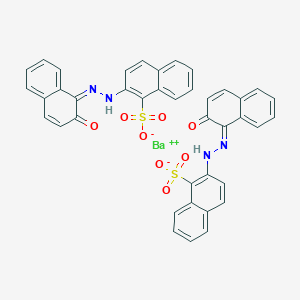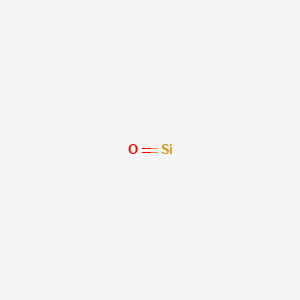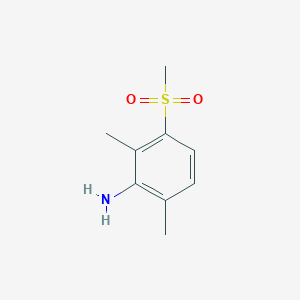
Urea, 1-neopentyl-3-phenyl-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-neopentyl-3-phenyl-2-thio-, also known as NPTU, is a chemical compound that has been widely used in scientific research for its unique properties. NPTU is a thio-urea derivative that has a neopentyl group and a phenyl group attached to the nitrogen and sulfur atoms, respectively. This compound has been studied extensively for its ability to bind to metal ions and its potential applications in catalysis, biochemistry, and materials science.
作用機序
The mechanism of action of Urea, 1-neopentyl-3-phenyl-2-thio- as a ligand for metal ions involves the formation of a coordinate covalent bond between the metal ion and the sulfur atom of the thio-urea moiety. This bond is stabilized by the neopentyl and phenyl groups, which provide additional steric and electronic effects.
生化学的および生理学的効果
Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using Urea, 1-neopentyl-3-phenyl-2-thio- in lab experiments include its ability to form stable complexes with metal ions, its unique steric and electronic properties, and its potential applications in catalysis, biochemistry, and materials science. However, the limitations of using Urea, 1-neopentyl-3-phenyl-2-thio- include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Urea, 1-neopentyl-3-phenyl-2-thio-. One potential direction is the development of new Urea, 1-neopentyl-3-phenyl-2-thio--based catalysts for organic synthesis. Another potential direction is the investigation of the biochemical and physiological effects of Urea, 1-neopentyl-3-phenyl-2-thio- in more detail. Additionally, the development of new purification techniques for Urea, 1-neopentyl-3-phenyl-2-thio- could improve the yield and purity of the compound.
合成法
The synthesis of Urea, 1-neopentyl-3-phenyl-2-thio- involves the reaction of neopentyl isothiocyanate with phenylthiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of Urea, 1-neopentyl-3-phenyl-2-thio- as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and purification techniques.
科学的研究の応用
Urea, 1-neopentyl-3-phenyl-2-thio- has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Urea, 1-neopentyl-3-phenyl-2-thio- is as a ligand for metal ions in catalysis. Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used as catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
特性
CAS番号 |
15093-39-7 |
|---|---|
製品名 |
Urea, 1-neopentyl-3-phenyl-2-thio- |
分子式 |
C12H18N2S |
分子量 |
222.35 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
InChIキー |
RZMMJUHZNOIBNV-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)CN=C(NC1=CC=CC=C1)S |
SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
その他のCAS番号 |
15093-39-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



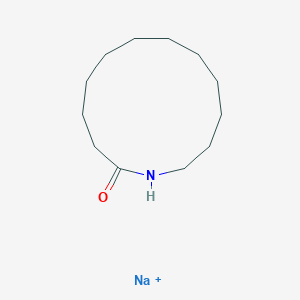
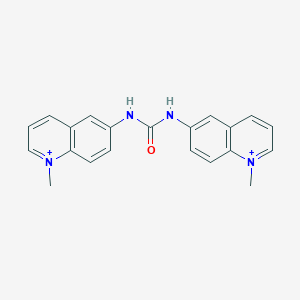
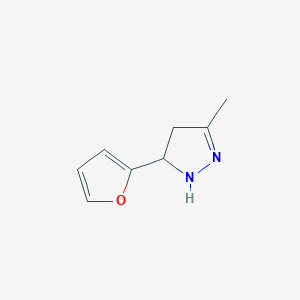
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
